molecular formula C6H8N2O B7904693 1-Oxazol-2-yl-cyclopropylamine

1-Oxazol-2-yl-cyclopropylamine

Cat. No.: B7904693
M. Wt: 124.14 g/mol
InChI Key: UPUMXKHEPPOODB-UHFFFAOYSA-N
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Description

1-Oxazol-2-yl-cyclopropylamine is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

The synthesis of 1-Oxazol-2-yl-cyclopropylamine can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method allows for the stereospecific preparation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to prepare oxazole-based compounds .

Chemical Reactions Analysis

1-Oxazol-2-yl-cyclopropylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include Deoxo-Fluor®, manganese dioxide, and tosylmethylisocyanides. The major products formed from these reactions are typically oxazole derivatives with various substituents .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6(1-2-6)5-8-3-4-9-5/h3-4H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUMXKHEPPOODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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